N-(2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-11-13-16(14-12-15)28(25,26)23-18-8-4-3-7-17(18)21(24)22-19-9-5-6-10-20(19)27-2/h3-14,23H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAUWHOKXGZPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. Its molecular formula is C21H20N2O4S, and it has a molecular weight of 396.5 g/mol. The compound's structure includes a methoxy group and a sulfonamide moiety, which are known to contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, derivatives of benzamides have been explored as potential inhibitors of various kinases involved in cancer progression. A notable study demonstrated that certain benzamide derivatives effectively inhibited RET kinase activity, leading to reduced cell proliferation in cancer models .
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for tumor growth. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known to interact with various biological targets, including enzymes involved in folate metabolism .
Antimicrobial Properties
In addition to its antitumor potential, compounds with similar structures have shown antimicrobial activity. Research indicates that certain substituted phenylthiazol-2-amine derivatives possess significant antibacterial properties, suggesting that the incorporation of similar functional groups in this compound could enhance its antimicrobial efficacy .
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of benzamide derivatives on various cancer cell lines. The results indicated that compounds with a methoxy group at the ortho position significantly enhanced cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 5.0 | MCF-7 |
| B | 10.0 | MDA-MB-231 |
| C | 3.5 | HeLa |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzamide derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as therapeutic agents .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| D | 8 | Staphylococcus aureus |
| E | 16 | Escherichia coli |
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide belongs to the sulfonamide class, known for their antimicrobial properties. The compound's structure suggests potential use as:
- Antimicrobial Agent : Sulfonamides are widely recognized for their effectiveness against bacterial infections by inhibiting folic acid synthesis. This compound may exhibit similar properties due to its sulfonamide group.
- Anticancer Research : Some studies suggest that compounds with sulfonamide and aromatic amine functionalities can induce apoptosis in cancer cells. The specific combination of methoxy and sulfonamide groups may enhance its efficacy .
Biochemical Probes
The compound can serve as a biochemical probe due to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, offering insights into enzyme mechanisms and potential therapeutic targets .
- Cell Signaling Studies : The structural characteristics allow it to modulate cellular signaling pathways, making it useful in studies focused on cell proliferation and differentiation.
Synthetic Chemistry
In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules:
- Building Block for Drug Development : Its unique functional groups can be modified to create new pharmaceutical agents with enhanced properties .
- Catalyst Development : The compound may also be explored for its catalytic properties in organic reactions, particularly those involving nucleophilic substitutions .
Antimicrobial Activity
A study evaluated various sulfonamide derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the aromatic rings significantly influenced antibacterial activity, suggesting that this compound could be optimized for enhanced effects .
Cancer Cell Line Studies
Research involving human cancer cell lines demonstrated that certain sulfonamide derivatives induce apoptosis through caspase activation pathways. This compound was included among compounds tested for cytotoxicity, showing promising results that warrant further investigation into its mechanism and therapeutic potential .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack .
-
Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming tetrahedral intermediates .
Substitution Reactions
The methoxy group (-OCH₃) participates in nucleophilic aromatic substitution (NAS):
Key Observations :
-
Electron-withdrawing sulfonamide groups activate the aromatic ring toward NAS .
-
Steric hindrance from the 4-methylphenyl group reduces reaction rates compared to unsubstituted analogs .
Coupling Reactions
The sulfonamide nitrogen serves as a site for alkylation or acylation:
Catalytic Reductions
While the compound lacks reducible groups (e.g., nitro), derivatives with unsaturated linkages exhibit:
| Substrate Modification | Catalyst | Conditions | Product | Source |
|---|---|---|---|---|
| Introduction of double bond | Pd/C, H₂ (1 atm) | Ethanol, 25°C, 2 hours | Hydrogenated derivative |
Comparative Reactivity Analysis
A comparative study of analogous compounds reveals:
Mechanistic and Synthetic Implications
-
Amide Stability : The benzamide group exhibits greater hydrolytic stability than the sulfonamide linkage, enabling selective modifications .
-
Synthetic Utility : Demethylation of the methoxy group provides a pathway to hydroxylated derivatives for pharmacological studies .
-
Industrial Relevance : Continuous-flow reactors optimize coupling reactions, achieving >90% purity in scaled syntheses .
Comparison with Similar Compounds
Key Observations :
- Methoxy Group: The 2-methoxyphenyl substituent may increase lipophilicity and membrane permeability relative to fluorophenyl or methylsulfonylamino analogs .
Antimicrobial Activity
Compounds with sulfonamide linkages, such as N-(5-chloro-1,3-thiazol-2-yl)-2-(methylsulfonamido)benzamide , exhibit antibacterial properties via membrane disruption or enzyme inhibition. The target compound’s 4-methylphenylsulfonyl group could similarly interfere with bacterial folate synthesis .
Anticancer Potential
Benzamide derivatives like N-[4-(benzo[d]oxazol-2-yl)phenyl]-2-(methylsulfonyl)benzamide show anticancer activity by targeting kinases or proteases. The target compound’s methoxy group may modulate electron distribution, enhancing interactions with apoptotic signaling pathways .
Beta-Adrenergic Modulation
While structurally distinct from medroxalol, the target compound’s N-alkylamide group could influence steric interactions with adrenergic receptors, a mechanism observed in medroxalol analogs .
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and lipophilicity may favor tissue penetration but reduce aqueous solubility compared to smaller analogs .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Microwave-assisted reactions to accelerate coupling steps (e.g., for nitrobenzyloxy derivatives, yields improved to 86% under microwave conditions) .
- Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF or THF) to facilitate nucleophilic substitutions .
- Stepwise purification via crystallization or column chromatography to isolate intermediates and final products .
- Monitoring reaction progress with TLC or HPLC to identify optimal termination points .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., methoxyphenyl and sulfonamide groups) .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., HRMS-ESI m/z matched theoretical values within 0.5 ppm error) .
- Spectrofluorometric analysis to assess purity and detect fluorescence properties linked to aromatic systems .
Q. How do the methoxyphenyl and sulfonamide functional groups influence the compound's chemical reactivity?
- Methodological Answer :
- The methoxyphenyl group enhances solubility in organic solvents and stabilizes aromatic π-π interactions, critical for crystallinity .
- The sulfonamide moiety enables hydrogen bonding and serves as a nucleophilic site for further derivatization (e.g., coupling with benzyl halides) .
- Oxidation/Reduction Studies : Sulfonamide groups resist oxidation but can undergo reductive cleavage under strong conditions (e.g., LiAlH₄) .
Advanced Research Questions
Q. What in vitro/in vivo models are suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell-based assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Immunogenic Cell Death (ICD) Models : Assess ER stress induction via calreticulin exposure and ATP release in PDT applications .
- Xenograft models : Test tumor regression in mice, with flow cytometry to monitor immune cell infiltration (e.g., CD8+ T cells) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Modify the sulfonamide group : Replace the 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and receptor binding .
- Substitute the methoxyphenyl ring : Introduce halogens (e.g., Cl, F) to improve membrane permeability and metabolic stability .
- Functionalize the benzamide core : Attach biocompatible polymers (e.g., PEG) to prolong circulation time in vivo .
Q. What mechanistic insights explain the compound's ability to induce endoplasmic reticulum (ER) stress in photodynamic therapy?
- Methodological Answer :
- ER-targeting design : The sulfonamide group facilitates localization to the ER, where reactive oxygen species (ROS) generated under NIR irradiation disrupt calcium homeostasis .
- Western blot analysis : Detect upregulated ER stress markers like GRP78 and CHOP .
- Confocal microscopy : Visualize ER colocalization using TCPP-TER conjugates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
